CID 72745280

Description

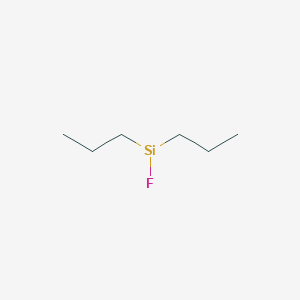

Based on Figure 1 from , the compound was analyzed using gas chromatography-mass spectrometry (GC-MS), and its content was quantified across fractions of vacuum-distilled cinnamon essential oil (CIEO) . The mass spectrum of CID 72745280 suggests a molecular ion peak and fragmentation pattern consistent with terpenoid or phenylpropanoid derivatives, common in essential oils.

Properties

Molecular Formula |

C6H14FSi |

|---|---|

Molecular Weight |

133.26 g/mol |

InChI |

InChI=1S/C6H14FSi/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 |

InChI Key |

BIIIXYSNQAFOOT-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](CCC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoro(dipropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst. For instance, the reaction between dipropylsilane and a fluorinated olefin in the presence of a platinum catalyst can yield fluoro(dipropyl)silane .

Industrial Production Methods

Industrial production of fluoro(dipropyl)silane typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Fluoro(dipropyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can participate in reduction reactions, often using silane as a reducing agent.

Substitution: Fluoro(dipropyl)silane can undergo substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Fluoro(dipropyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which fluoro(dipropyl)silane exerts its effects involves the formation of strong silicon-fluorine bonds, which contribute to its stability and reactivity. The compound can interact with various molecular targets, including organic and inorganic substrates, through processes such as hydrosilylation and silanization . These interactions often involve the formation of siloxane linkages, which are crucial in many of its applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

However, comparisons can be inferred from related studies:

- Oscillatoxin Derivatives (): Oscillatoxins (e.g., CID 101283546, CID 185389) are marine toxins with cyclic ether moieties. Unlike CID 72745280, which is linked to plant-derived essential oils, oscillatoxins exhibit cytotoxicity and ion-channel modulation .

- Colchicine (CID 6167, ): A tropolone alkaloid with anti-inflammatory properties.

Physicochemical Properties

For reference:

| Parameter | This compound (Inferred) | Colchicine (CID 6167) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Molecular Weight | Not reported | 399.44 g/mol | 716.85 g/mol |

| LogP (Lipophilicity) | Not reported | 1.33 | 4.82 |

| Bioactivity | Antimicrobial? | Anti-inflammatory | Cytotoxic |

Sources: (this compound), (Colchicine), (Oscillatoxin D).

Analytical Methods

Research Findings and Gaps

Key Findings

- This compound is a minor component in cinnamon essential oil, concentrated in specific vacuum distillation fractions .

- Its mass spectral features align with phenylpropanoids (e.g., cinnamaldehyde derivatives), but structural confirmation is absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.